1-(3-Hydroxy-3-phenylpropyl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
1-(3-Hydroxy-3-phenylpropyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancers. This compound belongs to the class of urea derivatives and acts as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Scientific Research Applications
Chemical Structure and Reactivity
The chemical structure and reactivity of similar compounds have been extensively studied, providing insight into how they might behave in various contexts. For instance, studies on the structure of carbamoylated 2‐phenylaminopyridines have demonstrated the nuanced reactivity of urea derivatives towards electrophiles, supporting their potential utility in synthetic chemistry (Mørkved, 1986). Similarly, research on urea-fluoride interactions has revealed significant insights into the hydrogen bonding capabilities of ureas, which could influence their applications in materials science or catalysis (Boiocchi et al., 2004).
Inhibition of Translation Initiation
In the realm of biomedical research, symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme regulated inhibitor, suggesting their potential as anti-cancer agents. This opens up avenues for the use of 1-(3-Hydroxy-3-phenylpropyl)-3-(2-(trifluoromethyl)phenyl)urea in therapeutic contexts, particularly in cancer treatment (Denoyelle et al., 2012).
Facile Carbamoylation of Nucleophiles
The chemical flexibility of ureas is further demonstrated by their ability to undergo facile carbamoylation with nucleophiles under neutral conditions. This property is particularly interesting for synthetic applications, where the creation of amine derivatives under mild conditions is desirable (Hutchby et al., 2009). Such reactivity could be leveraged for the development of novel pharmaceuticals or polymers.
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of chemical compounds is crucial for their application in drug development. Research on TPPU, a soluble epoxide hydrolase inhibitor, provides valuable insights into the metabolic pathways and excretion of urea derivatives, which could inform the development of this compound as a therapeutic agent (Wan et al., 2019).
Gelation Properties
The gelation properties of ureas in various conditions highlight their potential in materials science, particularly in the development of hydrogels with tunable physical properties (Lloyd & Steed, 2011). This could lead to innovations in drug delivery systems or the creation of novel biomaterials.
properties
IUPAC Name |
1-(3-hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)13-8-4-5-9-14(13)22-16(24)21-11-10-15(23)12-6-2-1-3-7-12/h1-9,15,23H,10-11H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMRWIVZGSNBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC=C2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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